3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid
Overview
Description
3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid is an organic compound characterized by the presence of a fluoro-substituted methoxyphenyl group attached to a sulfonyl propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzene and propanoic acid.
Sulfonylation: The 3-fluoro-4-methoxybenzene undergoes sulfonylation using a sulfonyl chloride reagent under acidic conditions to form the sulfonyl derivative.
Coupling Reaction: The sulfonyl derivative is then coupled with propanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including:
High-Pressure Reactors: To increase the reaction rate and yield.
Automated Systems: For precise control of reaction parameters such as temperature, pressure, and reagent addition.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]butanoic acid
- 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid
- 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]pentanoic acid
Uniqueness
3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid is unique due to its specific combination of fluoro and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid (CAS No. 1015570-43-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H11FO5S. Its structure features a sulfonyl group attached to a propanoic acid backbone, with a fluorinated methoxyphenyl substituent that enhances its bioactivity.
Property | Value |
---|---|
Molecular Weight | 250.26 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonyl group is known to enhance the compound's binding affinity to target proteins, potentially influencing signal transduction pathways involved in cellular processes.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to inflammatory pathways or metabolic processes.
- Modulation of Receptor Activity : It could interact with receptors involved in neurotransmission or hormonal regulation.
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of related sulfonyl compounds indicated that they could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound may also possess similar effects.
Case Study 2: Neuroprotective Effects
Research into structurally similar compounds has shown neuroprotective effects in neuronal cell cultures, promoting survival and reducing apoptosis under oxidative stress conditions. This raises the possibility that this compound may have neuroprotective properties worth exploring.
Toxicology and Safety Profile
Toxicological assessments are crucial for determining the safety of new compounds. Preliminary studies on structurally analogous compounds have demonstrated low acute toxicity levels in animal models, suggesting a favorable safety profile for this compound.
Toxicity Assessment Parameters:
- Acute Toxicity : Evaluated using standard doses in rodent models; no significant adverse effects reported at therapeutic doses.
- Chronic Toxicity : Long-term studies are required to fully understand potential cumulative effects.
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)sulfonylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO5S/c1-16-9-3-2-7(6-8(9)11)17(14,15)5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMLWJTXIFCYGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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